molecular formula C14H14O5 B15065348 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B15065348
M. Wt: 262.26 g/mol
InChI Key: TYUGFTUUYZJTNZ-UHFFFAOYSA-N
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Description

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its chromene core structure, which is a fused benzene and pyran ring system, with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.

Scientific Research Applications

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core structure allows the compound to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, depending on the specific interactions involved. The pathways affected by the compound’s action are often related to oxidative stress, inflammation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromene-3-carboxylic acid: Lacks the isopropoxy group, which may affect its biological activity and solubility.

    7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of an isopropoxy group, leading to different chemical reactivity and biological properties.

    7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: Similar to the isopropoxy derivative but with an ethoxy group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the isopropoxy group in 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced membrane permeability. This can lead to improved bioavailability and efficacy in biological systems compared to similar compounds without the isopropoxy group.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4-methyl-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-7(2)18-9-4-5-10-8(3)12(13(15)16)14(17)19-11(10)6-9/h4-7H,1-3H3,(H,15,16)

InChI Key

TYUGFTUUYZJTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C(=O)O

Origin of Product

United States

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